molecular formula C9H20ClN B2682938 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride CAS No. 219835-40-2

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride

Cat. No.: B2682938
CAS No.: 219835-40-2
M. Wt: 177.72
InChI Key: QTXWDXKTMLBHIW-UHFFFAOYSA-N
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Description

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride is a chemical compound with the molecular formula C9H19NHCl It is a derivative of cyclohexane, characterized by the presence of an amino group and three methyl groups attached to the cyclohexane ring

Scientific Research Applications

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

The synthesis of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group and the methyl groups.

    Methylation: The methyl groups are introduced through alkylation reactions, where the cyclohexane ring is treated with methylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and processes.

Comparison with Similar Compounds

1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride can be compared with similar compounds such as:

    1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: This compound has an additional aminomethyl group, which may alter its reactivity and biological activity.

    Cyclohexane, 1,1,3-trimethyl-: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Amino-1,3,3-trimethylcyclohexanemethylamine: Similar structure but with different functional groups, leading to variations in chemical and biological properties.

Properties

IUPAC Name

1,3,3-trimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFANLUBTXAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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